Blonanserin-d5 is a deuterated derivative of blonanserin, which is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. The incorporation of deuterium in its structure enhances its pharmacokinetic properties, making it a valuable compound for research purposes. Blonanserin itself is known for its ability to modulate dopamine and serotonin receptors, which are crucial in the management of psychotic disorders.
Blonanserin-d5 is synthesized from blonanserin through specific chemical modifications that include the substitution of hydrogen atoms with deuterium. This compound is not typically found in nature but is produced in laboratory settings for research and pharmaceutical applications.
Blonanserin-d5 falls under the category of antipsychotic agents, specifically classified as a dopamine D2 receptor antagonist and serotonin 5-HT2A receptor antagonist. Its deuterated form allows for enhanced stability and improved metabolic tracking in pharmacological studies.
The synthesis of blonanserin-d5 involves several key steps, including:
The synthesis typically employs methods such as:
Blonanserin-d5 retains a similar structure to blonanserin but with deuterium atoms incorporated at specific positions. The molecular formula can be represented as C_19H_21D_5N_2O_2S, indicating the presence of five deuterium atoms.
Blonanserin-d5 can participate in various chemical reactions typical of its functional groups:
The reactions are often monitored using chromatographic techniques to assess yield and purity, ensuring that the desired product is obtained without significant by-products.
Blonanserin-d5 functions primarily through its action on neurotransmitter receptors:
The binding affinity to these receptors can be quantitatively assessed using radiolabeled ligands in receptor binding assays, providing insights into its efficacy compared to non-deuterated blonanserin.
Characterization studies often utilize techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy to confirm functional groups and assess purity levels.
Blonanserin-d5 has several scientific uses:
Blonanserin-d5 (CAS 1346599-86-7) is a deuterium-labeled analog of the atypical antipsychotic blonanserin (AD-5423). This stable isotopologue features five deuterium atoms strategically incorporated into its structure, distinguishing it from the parent compound while preserving its pharmacological activity. As a specialized research tool, it enables precise tracking of drug metabolism and distribution without therapeutic use in humans. Its development reflects advancements in deuterated compound design for neuropsychiatric drug research [1] [6].
Blonanserin-d5 possesses the molecular formula C₂₃H₂₅D₅FN₃ and a molecular weight of 372.53 g/mol, representing a 5-Da mass increase over non-deuterated blonanserin (367.51 g/mol). Deuterium atoms replace hydrogen exclusively at the N-ethylpiperazine moiety, specifically on the ethyl group (–CD₂–CD₃), maintaining the compound's core pharmacophore: a cycloocta[b]pyridine scaffold linked to a 4-fluorophenyl ring and piperazine subunit. This targeted labeling minimizes structural perturbation while creating a distinct mass signature for detection [1] [3] [6].
The compound's three-dimensional conformation remains virtually identical to blonanserin due to deuterium's minimal steric impact. However, deuterium's lower zero-point energy strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds, potentially altering metabolic pathways—a property exploited in mechanistic studies. X-ray crystallography confirms retention of the parent drug's binding conformation at target receptors [6] [9].
Table 1: Structural Parameters of Blonanserin-d5
Property | Blonanserin | Blonanserin-d5 |
---|---|---|
Molecular Formula | C₂₃H₃₀FN₃ | C₂₃H₂₅D₅FN₃ |
Molecular Weight (g/mol) | 367.51 | 372.53 |
Deuterium Position | N/A | Ethyl group of piperazine |
Polar Surface Area (Ų) | 19.7 | 19.7 |
LogP (Predicted) | 5.2 | 5.2 |
Blood-Brain Barrier Permeability | High (B/P ratio*: 3.88) | Comparable |
*Brain/Plasma concentration ratio [7] [8]
Deuterated analogs like blonanserin-d5 serve three primary functions in drug research:
Internal Standards in Quantification: As a chromatographic internal standard, blonanserin-d5's near-identical chemical behavior to blonanserin allows co-elution during HPLC or UPLC separation. Its distinct mass (m/z 373.53 vs. 368.51 for the protonated molecule [M+H]⁺) enables unambiguous detection via mass spectrometry. This facilitates precise quantification of blonanserin in complex biological matrices (plasma, brain tissue, urine) with accuracies >95% and limits of detection (LOD) reaching 0.1 ng/mL, significantly reducing matrix effects and ionization variability [1] [3] [6].
Metabolic Pathway Tracing: The C–D bonds resist enzymatic cleavage by cytochrome P450 (CYP) isoforms, particularly CYP3A4—blonanserin's primary metabolizer. This isotope effect slows the formation of major metabolites like N-deethylblonanserin (M-1) and hydroxylated species (M-3). Comparative studies using blonanserin-d5 reveal metabolic soft spots and quantify isotope effects on intrinsic clearance. PET studies utilizing deuterated analogs can also map cerebral receptor occupancy kinetics without radiolabels [2] [7] [8].
Receptor Binding Studies: Blonanserin-d5 retains high affinity for dopamine D₂ (Ki = 0.142 nM), D₃ (Ki = 0.494 nM), and serotonin 5-HT2A receptors (Ki = 0.812 nM). Its use in radioligand displacement assays confirms that deuteration does not alter the pharmacodynamic profile. Researchers employ it to investigate binding kinetics (Kon, Koff rates) and allosteric modulation at these targets using surface plasmon resonance (SPR) or fluorescence polarization assays [7] [8] [9].
Table 2: Key Pharmacological Targets of Blonanserin-d5
Receptor | Ki (nM) Blonanserin | Ki (nM) Blonanserin-d5 | Functional Role |
---|---|---|---|
Dopamine D₂ | 0.142 | Comparable | Antipsychotic efficacy, EPS modulation |
Dopamine D₃ | 0.494 | Comparable | Cognition modulation, reward pathways |
5-HT2A | 0.812 | Comparable | Hallucination suppression, cognition |
5-HT6 | 11.7 | Comparable | Potential cognitive enhancement |
α1-Adrenergic | 26.7 (rat) | Comparable | Hypotension risk (negligible affinity) |
Data derived from receptor binding assays using human receptors unless specified [7] [8]
Synthesis: Blonanserin-d5 is synthesized via multi-step organic routes starting from deuterated precursors. The most common approach involves reacting 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl trifluoromethanesulfonate with N-ethyl-d5-piperazine (ethyl group: CD2CD3) under palladium catalysis (e.g., Pd2(dba)3/Xantphos system). Alternatively, late-stage deuteration employs LiAlD4 reduction of the N-acetylpiperazine intermediate followed by ethylation using CD3CD2I. Purification via preparative HPLC yields >98% chemical and isotopic purity, confirmed by 2H-NMR and high-resolution mass spectrometry (HRMS) [3] [6] [9].
Analytical Characterization:
Table 3: Analytical Methods for Blonanserin-d5 Characterization
Technique | Key Parameters | Application | Performance Metrics |
---|---|---|---|
UPLC-UV | Column: C18 (2.1 × 50 mm, 1.7 µm); Flow: 0.4 mL/min; Gradient: 20-95% ACN in 5 min | Purity assessment, retention time matching | Resolution >2.0 from impurities; LOD: 0.05 µg/mL |
LC-MS/MS (QqQ) | ESI+; MRM: 373.5→165.1 (quantifier), 373.5→120.1 (qualifier); Collision energy: 25 eV | Bioanalytical quantification | LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL; Linearity (r²>0.999) 1–1000 ng/mL |
1H/2H-NMR | 400/77 MHz; Solvent: CDCl3; Reference: TMS (0 ppm) | Structural confirmation, deuterium incorporation | Isotopic purity ≥98.5%; Chemical shift consistency |
HRMS | ESI+; Resolution: 30,000 FWHM; Mass accuracy: <2 ppm | Molecular formula confirmation | Mass error <1 ppm; Isotopic pattern match |
Abbreviations: LOD = Limit of Detection; LOQ = Limit of Quantification; MRM = Multiple Reaction Monitoring [3] [6] [10]
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: